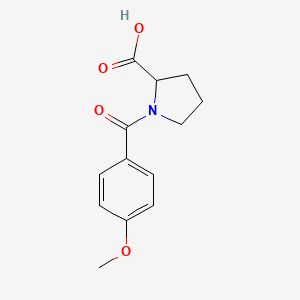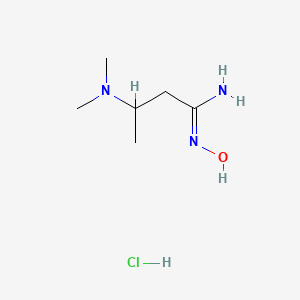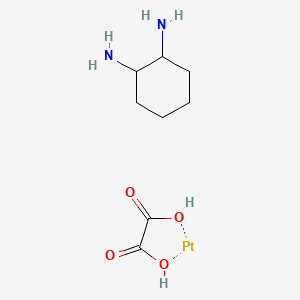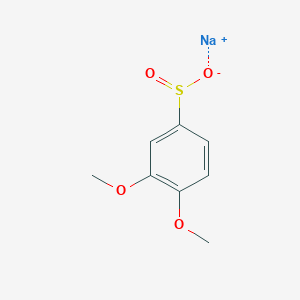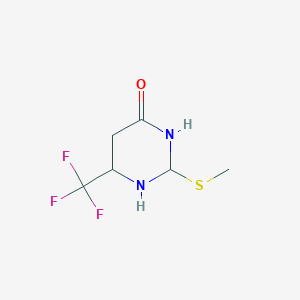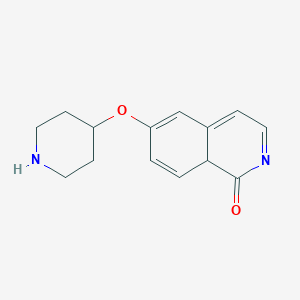![molecular formula C12H17Cl2NO B12354700 1-(4-Chlorophenyl)-2-[(1-methylethyl)amino]-1-propanone,monohydrochloride CAS No. 2749504-71-8](/img/structure/B12354700.png)
1-(4-Chlorophenyl)-2-[(1-methylethyl)amino]-1-propanone,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-[(1-methylethyl)amino]-1-propanone, monohydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in scientific research.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-2-[(1-methylethyl)amino]-1-propanone, monohydrochloride involves several steps, typically starting with the reaction of 4-chlorobenzaldehyde with isopropylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(4-Chlorophenyl)-2-[(1-methylethyl)amino]-1-propanone, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
1-(4-Chlorophenyl)-2-[(1-methylethyl)amino]-1-propanone, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, participating in various reactions to form new compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: It serves as an intermediate in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-[(1-methylethyl)amino]-1-propanone, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. Its reactivity is influenced by the presence of the chlorine atom and the amino group, which can undergo various chemical transformations .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-[(1-methylethyl)amino]-1-propanone, monohydrochloride can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone: This compound also contains a chlorophenyl group and exhibits similar reactivity in nucleophilic addition and substitution reactions.
1-(4-Chlorophenyl)-1-cyclopropanecarboxylic acid: Another compound with a chlorophenyl group, used in various organic synthesis reactions.
The uniqueness of 1-(4-Chlorophenyl)-2-[(1-methylethyl)amino]-1-propanone, monohydrochloride lies in its specific structural features and reactivity, which make it a valuable compound for research and industrial applications.
Properties
CAS No. |
2749504-71-8 |
|---|---|
Molecular Formula |
C12H17Cl2NO |
Molecular Weight |
262.17 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(propan-2-ylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-8(2)14-9(3)12(15)10-4-6-11(13)7-5-10;/h4-9,14H,1-3H3;1H |
InChI Key |
URFYERZPSWPDDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C(=O)C1=CC=C(C=C1)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one,mononhydrochloride](/img/structure/B12354620.png)
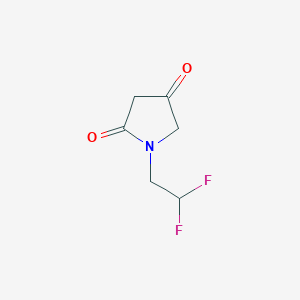
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12354634.png)
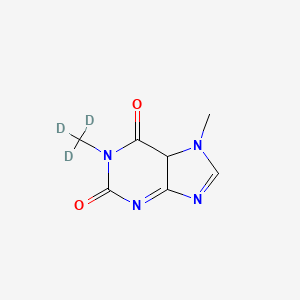
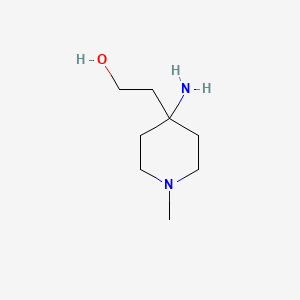

![4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)pyrazolidine-3-carboxamide](/img/structure/B12354658.png)
